Imidazo[1,2-a]pyridine-6-carbaldehyde oxime
Overview
Description
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods. One approach involves the use of molecular iodine as an environmentally benign catalyst leading to the synthesis of pharmacologically significant imidazo[1,2-a]pyridine scaffolds . Another method involves a NaOH-promoted cycloisomerisation of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyridine-6-carbaldehyde oxime is represented by the empirical formula C8H6N2O . The molecular weight is 146.15 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be functionalized via radical reactions . This includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridine-6-carbaldehyde is a solid compound with a melting point of 151-153 °C .Scientific Research Applications
Materials Science
Imidazo[1,2-a]pyridine derivatives are known for their structural character, which makes them valuable in materials science. They can be used as organic building blocks for the synthesis of complex molecules with specific physical properties, potentially useful in the development of new materials .
Pharmaceuticals
In the pharmaceutical industry, these compounds have been utilized as scaffolds for drug development. Their structural versatility allows for the creation of a wide range of bioactive molecules, including those with potential therapeutic effects against various diseases .
Optoelectronic Devices
The optoelectronic properties of imidazo[1,2-a]pyridine derivatives make them candidates for use in devices such as light-emitting diodes (LEDs) and solar cells. Their ability to emit light when electrically stimulated is particularly valuable in the development of energy-efficient lighting and displays .
Sensors
Imidazo[1,2-a]pyridine-based sensors can be designed to detect environmental changes or the presence of specific chemicals. These compounds can be engineered to change color or emit light in response to certain stimuli, making them useful for various sensing applications .
Anti-Cancer Drugs
The structural framework of imidazo[1,2-a]pyridine derivatives has been explored for the development of anti-cancer agents. Their ability to interact with biological targets can be harnessed to design drugs that inhibit the growth of cancer cells .
Confocal Microscopy
As emitters for confocal microscopy, these compounds can be used to label biological specimens. Their luminescent properties allow for the visualization of cells and tissues at high resolution, aiding in medical diagnosis and research .
Imaging
Imidazo[1,2-a]pyridine derivatives can serve as contrast agents in imaging techniques. Their ability to absorb or emit light at specific wavelengths can improve the clarity and contrast of images, which is crucial for accurate diagnosis and research applications .
Chemical Synthesis
These compounds are also valuable in synthetic chemistry as intermediates for the construction of complex molecules. Their reactivity can be exploited to form various chemical bonds, enabling the synthesis of a diverse array of chemical entities .
Future Directions
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-6-carbaldehyde oxime is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
properties
IUPAC Name |
(NE)-N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-10-5-7-1-2-8-9-3-4-11(8)6-7/h1-6,12H/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKHIVICLNQTGL-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=CN2C=C1/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridine-6-carbaldehyde oxime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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